molecular formula C10H11Cl2N3O B12225624 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12225624
M. Wt: 260.12 g/mol
InChI Key: ZIPKHBCTOUBWGU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s structure includes a pyrazole ring substituted with a chlorophenoxy group and a methyl group, making it a unique and potentially valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 4-chlorophenol with appropriate reagents to form the chlorophenoxy intermediate. This intermediate is then reacted with a methylpyrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as xylene and catalysts like phosphorus trichloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)benzaldehyde
  • 3-(4-Chlorophenoxy)-1,2-propanediol
  • Artesunate-3-chloro-4-(4-chlorophenoxy)aniline

Uniqueness

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H11Cl2N3O

Molecular Weight

260.12 g/mol

IUPAC Name

3-(4-chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H10ClN3O.ClH/c1-14-6-9(12)10(13-14)15-8-4-2-7(11)3-5-8;/h2-6H,12H2,1H3;1H

InChI Key

ZIPKHBCTOUBWGU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=C(C=C2)Cl)N.Cl

Origin of Product

United States

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